Citric acid trisodium salt hydrate, commonly known as trisodium citrate dihydrate, is a tribasic salt derived from citric acid. It is produced through the complete neutralization of citric acid with sodium hydroxide or sodium carbonate, followed by crystallization. This compound is widely utilized in various industries, including food and pharmaceuticals, primarily for its buffering, sequestering, and emulsifying properties. Its chemical formula is and it is characterized by its white, granular crystalline form with a slightly salty taste .
The synthesis of trisodium citrate dihydrate involves neutralizing citric acid with either sodium hydroxide or sodium carbonate. The reaction can be summarized as follows:
The molecular structure of trisodium citrate dihydrate consists of three sodium ions associated with one citrate ion, which features three carboxyl groups (-COOH). The presence of water molecules in the dihydrate form contributes to its crystalline structure.
Trisodium citrate can participate in various chemical reactions due to its basic properties. It can act as a buffer in biological systems and can also chelate metal ions, which helps in preventing precipitation and enhancing solubility.
The buffering capacity of trisodium citrate arises from its ability to dissociate into citrate ions that can react with hydrogen ions (), thus stabilizing pH fluctuations.
Trisodium citrate functions primarily as an alkalinizing agent. In biological systems, it works by neutralizing excess acids in blood and urine, which can be beneficial in treating metabolic acidosis.
Trisodium citrate dihydrate has diverse applications across several fields:
Vacuum crystallization is pivotal for selectively obtaining the dihydrate form (C₆H₅Na₃O₇·2H₂O). This technique leverages controlled pressure reduction to lower the boiling point of aqueous trisodium citrate solutions, enabling low-temperature evaporation that preserves hydrate integrity. Industrial protocols typically maintain temperatures at 40–50°C under 60–80 mbar vacuum to prevent dehydration to anhydrous forms. Research confirms that dihydrate crystallization occurs optimally at 35–40°C, while temperatures exceeding 50°C risk forming unstable pentahydrates or amorphous phases [1] [4]. Energy efficiency is enhanced by 30–40% compared to atmospheric boiling, as latent heat requirements decrease significantly under vacuum [5].
Table 1: Vacuum Crystallization Parameters for Hydrate Control
Parameter | Dihydrate Range | Anhydrous/Pentahydrate Risk Zone |
---|---|---|
Temperature | 35–40°C | >50°C |
Pressure | 60–80 mbar | <30 mbar |
Evaporation Rate | 15–20 kg/m²/hr | >25 kg/m²/hr |
Crystal Water Content | 10–12% | <8% or >15% |
Neutralization efficiency is critically governed by pH, which dictates citrate speciation and impurity profiles. Industrial processes maintain pH 7.0–8.0 during citric acid neutralization using sodium hydroxide or carbonate to ensure complete conversion to trisodium citrate. Deviations below pH 6.5 promote hydrogen citrate (C₆H₇NaO₇) precipitation, while pH >8.5 risks hydroxide contamination. Fermentation-derived citric acid requires pH 5.0–5.5 during pre-treatment to chelate metal ions (e.g., Fe³⁺, Ca²⁺), directly influencing final product purity. Studies demonstrate that pH 5.0 optimizes citrate secretion in Yarrowia lipolytica fermentations, yielding 57.8 g/L citrate versus 12.4 g/L at pH 3.0, due to enhanced active transport mechanisms [6] [10]. Post-neutralization, precise pH adjustment to 9.2–9.6 triggers selective crystallization of trisodium citrate dihydrate while precipitating residual magnesium and calcium as hydroxides.
Sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) exhibit divergent reaction kinetics during neutralization:
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